molecular formula C14H22N2O2 B13671322 tert-Butyl (6-isobutylpyridin-3-yl)carbamate

tert-Butyl (6-isobutylpyridin-3-yl)carbamate

Cat. No.: B13671322
M. Wt: 250.34 g/mol
InChI Key: OSVOWMHVJIZCEX-UHFFFAOYSA-N
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Description

tert-Butyl (6-isobutylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C14H22N2O2. It is a derivative of pyridine and is commonly used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-isobutylpyridin-3-yl)carbamate typically involves the reaction of 6-isobutylpyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The process may involve continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-isobutylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

tert-Butyl (6-isobutylpyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-isobutylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (6-isobutylpyridin-3-yl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not be as effective or stable .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[6-(2-methylpropyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-10(2)8-11-6-7-12(9-15-11)16-13(17)18-14(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,16,17)

InChI Key

OSVOWMHVJIZCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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